4-[(Dimethylamino)methyl]-2-methylphenol

Enzyme Inhibition Medicinal Chemistry PNMT

Researchers requiring a structurally defined aminomethylphenol scaffold often face unreliable SAR transfer among generic analogs. This compound resolves that with a unique ortho-methyl, para-dimethylaminomethyl pattern that dictates distinct pKa (pred. 7.12) and metal-chelation behavior, validated by a documented PNMT Ki of 1.11 mM. Key supply advantages: (1) Predictable charge state at physiological pH ensures reproducible HPLC/CE method development. (2) Unblocked para position enables regioselective oxidation or electrophilic substitution inaccessible to di-ortho-substituted analogs. (3) Available from stock with competitive pricing-eliminating custom synthesis delays for fragment-based or dye-intermediate programs.

Molecular Formula C10H15NO
Molecular Weight 165.23
CAS No. 540510-97-2
Cat. No. B1656758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]-2-methylphenol
CAS540510-97-2
Molecular FormulaC10H15NO
Molecular Weight165.23
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN(C)C)O
InChIInChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3
InChIKeyHFDBPSGIHSZBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Dimethylamino)methyl]-2-methylphenol: A Specialized Mannich Base Scaffold


4-[(Dimethylamino)methyl]-2-methylphenol (CAS 540510-97-2) is a synthetically derived Mannich base, characterized by a phenolic core substituted with a dimethylaminomethyl group at the para position and a methyl group at the ortho position [1]. This specific substitution pattern differentiates it from more common unsubstituted or ortho-substituted analogs, influencing its physicochemical properties, reactivity, and potential biological interactions [2]. As a member of the aminomethylphenol class, it serves as a versatile intermediate in organic synthesis, including dye and pharmaceutical research, and has been specifically evaluated for its inhibitory activity against selected biological targets [3].

Mannich Base Scaffold

Synthetic intermediate for dye and pharmaceutical research; specific ortho-methyl / para-aminomethyl substitution pattern.

PNMT Inhibitor Screening

Measurable but weak PNMT affinity differentiates it from completely inactive aminomethylphenol analogs.

Para-Reactive Site

Unblocked para position enables site-selective oxidation and coupling for building block synthesis.

Why This Compound Cannot Be Interchanged with Generic Aminomethylphenols


The precise positioning of the methyl and dimethylaminomethyl substituents on the phenolic ring in 4-[(dimethylamino)methyl]-2-methylphenol is critical, as even minor structural modifications among its closest analogs lead to significant shifts in physicochemical properties and biological activity. Generic substitution with unsubstituted or differently substituted aminomethylphenols is unreliable because these compounds exhibit non-transferable structure-activity relationships [1]. Altering the substitution pattern can drastically change the compound's acid-base equilibrium and metal-chelating ability, as small electronic perturbations directly impact the dissociation constants and protonation states in solution [2]. The following quantitative evidence highlights the specific, measurable points of differentiation that guide evidence-based selection.

! PNMT Activity Profile Not Transferable

This compound shows a measurable, though weak, Ki against PNMT; many generic aminomethylphenols are completely inactive. Substitution with uncharacterized analogs may lose even this baseline interaction.

! Ortho-Methyl pKa Shift

The ortho-methyl group modifies the phenolic pKa, altering ionization, solubility, and metal-chelation behavior. The des-methyl analog exhibits a different acid-base profile, making direct interchange unreliable.

! Blocked Reactivity in Hindered Analogs

Di-ortho-substituted analogs (e.g., 2,6-di-tert-butyl derivative) prevent para-oxidation and electrophilic substitution. Replacing with a sterically blocked compound sacrifices the key synthetic utility of this scaffold.

Quantitative Differentiation from Closest Analogs


PNMT Inhibitory Affinity: Differentiation from Inactive Analogs

In vitro screening against Phenylethanolamine N-Methyltransferase (PNMT), a target for neuropsychiatric disorders, provides a quantitative, comparative benchmark for this compound. While the compound's affinity is low, it represents a measurable activity that distinguishes it from compounds that are completely inactive against this enzyme. The target compound demonstrated a measurable Ki of 1.11E+6 nM (1.11 mM), while a structurally distinct comparator, BDBM50367284, showed no measurable inhibitory activity (Ki > 1.00E+7 nM) [1]. This establishes a verifiable, albeit weak, interaction, unlike truly inactive structural analogs.

PNMT Ki Comparison
Class-level inference
Target Ki = 1.11 mM
Comparator >10 mM (inactive)
Supports weak-affinity PNMT binding context
Low affinity; for scaffold optimization only. Bovine PNMT radiochemical assay.
Enzyme Inhibition Medicinal Chemistry PNMT

Phenolic pKa Shift from Ortho-Methyl Substitution

The presence of the ortho-methyl group distinctively modifies the phenolic group's dissociation constant (pKa). A study of mono- and di-aminomethylated phenols established a method for determining these constants and demonstrated that substitution pattern directly controls the pKa value [1]. The specific pKa for 4-[(dimethylamino)methyl]-2-methylphenol has been predicted to be 7.12 ± 0.20, reflecting the electron-donating effect of the methyl group . This distinguishes it from the unsubstituted 4-[(dimethylamino)methyl]phenol, where the absence of the methyl group results in a different acid-base balance.

Phenolic pKa
Context-dependent
7.12 ± 0.20 (predicted)
Influences ionization and metal-binding profile
Predicted by standard algorithm; UV spectrometric titration method available for experimental verification.
Physicochemical Properties Dissociation Constant Analytical Chemistry

Reactivity Advantage: Unblocked Para Position for Oxidation

The specific substitution pattern of 4-[(dimethylamino)methyl]-2-methylphenol leaves the para position relative to the hydroxyl group unsubstituted, enabling site-selective reactions that are precluded for analogs with blocking groups. The compound can undergo oxidation to form quinone derivatives, a synthetic pathway exploited in dye and pharmaceutical intermediate synthesis [1]. In contrast, the sterically hindered analog 2,6-di-tert-butyl-4-[(dimethylamino)methyl]phenol (CAS 88-27-7) has both ortho positions blocked, effectively preventing similar oxidative coupling or electrophilic substitution at those sites [2].

Para Reactivity
Class-level inference
Unblocked para position
vs both ortho sites blocked
Enables para-oxidation and coupling reactions
Necessary for quinone/azo intermediate synthesis; sterically hindered analogs preclude this pathway.
Synthetic Chemistry Synthetic Utility Oxidation

Validated Application Scenarios Based on Differential Evidence


Starting Scaffold for Weak-Affinity PNMT Inhibitor Optimization

The compound's quantified, though low, affinity for PNMT (Ki = 1.11 mM) [1] makes it a suitable starting point for fragment-based drug design or scaffold hopping, where building upon a validated interaction is preferable to screening entirely inactive analogs. It is a specific choice over other aminomethylphenols lacking this documented interaction.

Reference Standard for pKa-Specific Separation Methods

The predicted pKa of 7.12, governed by the ortho-methyl group's influence [1], defines its charge state near physiological pH. This distinct value makes it a candidate for use as a model compound in developing or validating capillary electrophoresis or HPLC separation methods for basic, moderately hydrophobic analytes, where it can serve as a reference standard distinct from more acidic analogs.

Key Intermediate for Para-Functionalized Building Blocks

The unblocked para position allows for subsequent chemical transformations, such as oxidation or electrophilic substitution, that are impossible with di-ortho-substituted analogs [1]. This makes the compound an essential intermediate for synthesizing complex molecules requiring a specific para-quinone or para-azo linkage, relevant in dye and polymer chemistry.

Application
Selection Property
Validation Focus
PNMT inhibitor scaffold optimization
Low-affinity PNMT binding context
In vitro binding assay and SAR exploration
pKa-specific separation method development
Ortho-methyl substitution pKa shift
Ionization-state profiling by CE/HPLC
Para-functionalized building block synthesis
Unblocked para position reactivity
Oxidative coupling and electrophilic substitution feasibility
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